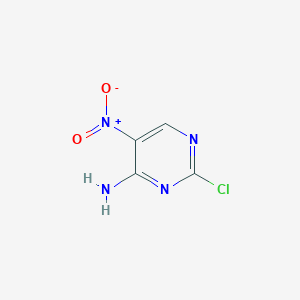

2-Chloro-5-nitropyrimidin-4-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40838. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN4O2/c5-4-7-1-2(9(10)11)3(6)8-4/h1H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGOEIWDMVQJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172756 | |

| Record name | 2-Chloro-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1920-66-7 | |

| Record name | 2-Chloro-5-nitro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1920-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitropyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001920667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1920-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-nitropyrimidin-4-amine CAS number and properties

An In-depth Technical Guide to 2-Chloro-5-nitropyrimidin-4-amine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the synthesis of complex molecules across the pharmaceutical, agrochemical, and dyestuff industries.[1] We will delve into its fundamental properties, synthesis protocols, core reactivity, and essential safety guidelines, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine characterized by the presence of an amine, a chloro, and a nitro group. These functional groups dictate its reactivity and utility as a versatile chemical building block. Its primary identifiers and physical characteristics are summarized below.

Table 1: Chemical Identification

| Identifier | Value | Source |

| CAS Number | 1920-66-7 | [1][2][3] |

| Molecular Formula | C₄H₃ClN₄O₂ | [2][3] |

| Molecular Weight | 174.55 g/mol | [2] |

| Preferred IUPAC Name | This compound | [3] |

| SMILES | NC1=NC(Cl)=NC=C1--INVALID-LINK--=O | [2][3] |

| InChIKey | RZGOEIWDMVQJBQ-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [1][4] |

| Melting Point | 221-226 °C | [4] |

| Boiling Point (Predicted) | 446.0 ± 25.0 °C | [4] |

| Density (Predicted) | 1.712 ± 0.06 g/cm³ | [4] |

| Water Solubility | Slightly soluble | [1][4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |

Synthesis Protocol and Mechanistic Insights

The most common and efficient synthesis of this compound involves the regioselective amination of 2,4-dichloro-5-nitropyrimidine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr), where the high electrophilicity of the pyrimidine ring, enhanced by the electron-withdrawing nitro group, facilitates substitution.

Expertise in Action: Why C4 is Selectively Aminated

The chloro substituent at the C4 position is significantly more labile than the one at C2. This is due to the strong electron-withdrawing effect of the nitro group at the adjacent C5 position, which preferentially activates the C4 position for nucleophilic attack. The reaction intermediate (a Meisenheimer complex) formed by nucleophilic attack at C4 is better stabilized by resonance involving the nitro group. This inherent electronic preference allows for a highly selective and high-yield synthesis.

Experimental Protocol: Synthesis from 2,4-dichloro-5-nitropyrimidine

This protocol is adapted from established laboratory procedures.[1]

Materials:

-

2,4-dichloro-5-nitropyrimidine (1.0 eq)

-

Dichloromethane (DCM)

-

Aqueous Ammonia (NH₃·H₂O)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2,4-dichloro-5-nitropyrimidine (e.g., 30 g, 154.36 mmol) in dichloromethane (DCM, 400 mL). Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add N,N-diisopropylethylamine (DIPEA, 37.2 mL) followed by the slow, dropwise addition of aqueous ammonia (24 mL). The DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Stir the mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product typically precipitates as a solid. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold DCM to remove any unreacted starting material and soluble impurities.

-

Drying: Dry the resulting yellow solid under vacuum to yield this compound (typical yield: ~92%).[1]

-

Analysis: Confirm the product identity and purity using techniques such as LC-MS, which should show a peak corresponding to the protonated molecule ([M+H]⁺) at m/z 175.0.[1]

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of successful research and development. It is not merely about cataloging data points, but about comprehending the "why" behind those numbers—how the interplay of functional groups and electronic effects dictates a compound's behavior. This guide on 2-Chloro-5-nitropyrimidin-4-amine is structured to provide not just the what, but the why and the how. We will delve into its synthesis, explore its key physical and chemical characteristics, and provide robust, field-proven protocols for their determination. The aim is to equip you, the researcher, with a deep, actionable understanding of this important heterocyclic compound.

Molecular Overview and Synthesis

This compound, a substituted pyrimidine, is a compound of interest in medicinal chemistry and organic synthesis, often serving as a versatile building block for more complex molecules. Its structure is characterized by a pyrimidine ring functionalized with an amine group, a chloro group, and a nitro group, each contributing to its unique reactivity and physical properties.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 1920-66-7[1][2][3] |

| Molecular Formula | C₄H₃ClN₄O₂[1][2] |

| Molecular Weight | 174.55 g/mol [1][2] |

| IUPAC Name | This compound |

| Synonyms | 4-Amino-2-chloro-5-nitropyrimidine[1] |

Rationale for Synthetic Approach

The most common synthetic route to this compound involves the selective amination of a di-substituted pyrimidine precursor. This approach is favored due to the differential reactivity of the chloro-substituents on the pyrimidine ring, which can be exploited to achieve regioselective substitution.

Synthesis Pathway

The synthesis of this compound is typically achieved through the reaction of 2,4-dichloro-5-nitropyrimidine with ammonia.[4] The greater electrophilicity of the carbon at the 4-position, influenced by the adjacent nitro group, facilitates nucleophilic substitution by ammonia at this site over the 2-position.

References

2-Chloro-5-nitropyrimidin-4-amine molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-5-nitropyrimidin-4-amine: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic intermediate, extensively utilized by researchers and drug development professionals. Its unique molecular architecture, characterized by a pyrimidine core functionalized with strategically placed chloro, nitro, and amine groups, renders it a versatile scaffold for synthesizing a diverse array of biologically active compounds. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and critical role as a building block in modern medicinal chemistry, particularly in the development of targeted therapeutics like kinase inhibitors.

Physicochemical and Structural Properties

The utility of this compound in synthetic chemistry is dictated by its distinct structural features and physical characteristics. A summary of its core molecular data is presented below.

Core Molecular Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Amino-2-chloro-5-nitropyrimidine | [1][2] |

| CAS Number | 1920-66-7 | [1][2] |

| Molecular Formula | C₄H₃ClN₄O₂ | [1][2][3] |

| Molecular Weight | 174.55 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | [4][5] |

| Melting Point | 221-226 °C | [3][5] |

| Solubility | Slightly soluble in water | [4][5] |

Molecular Structure Analysis

The structure of this compound is defined by a pyrimidine ring, which is an aromatic heterocycle containing two nitrogen atoms. The ring is substituted with three key functional groups that dictate its reactivity:

-

A Chloro Group at C2: This halogen acts as a good leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr).

-

An Amine Group at C4: This group is a strong electron-donating group.

-

A Nitro Group at C5: This is a powerful electron-withdrawing group. The nitro group, along with the ring nitrogens, deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the halogen-substituted positions.

Caption: 2D Molecular Structure of this compound.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the regioselective ammonolysis of 2,4-dichloro-5-nitropyrimidine. This process is a cornerstone for accessing this valuable intermediate on a laboratory and industrial scale.[4]

Synthetic Rationale and Mechanism

The synthesis hinges on the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms and is further activated by the strong electron-withdrawing nitro group at the C5 position. This activation makes the chlorine-substituted C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles like ammonia.

The key to this synthesis is regioselectivity . The chlorine atom at the C4 position is significantly more reactive towards nucleophilic displacement than the chlorine at the C2 position. This is because the C4 position is para to one ring nitrogen and ortho to the other, and its substitution allows for the formation of a more stable Meisenheimer complex (the reaction intermediate), where the negative charge is effectively delocalized over the ring nitrogens and the nitro group.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[4]

Materials:

-

2,4-dichloro-5-nitropyrimidine

-

Aqueous ammonia (NH₃·H₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 2,4-dichloro-5-nitropyrimidine (e.g., 30 g, 154 mmol) in dichloromethane (400 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: While maintaining the temperature at 0 °C, slowly add aqueous ammonia (24 mL) and DIPEA (37.2 mL) to the stirred solution. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.

-

Reaction: Stir the reaction mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

-

Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold DCM to remove any unreacted starting material and soluble impurities.

-

Drying: Dry the purified solid under vacuum to yield this compound as a yellow solid.[4] An expected yield is typically high, often exceeding 90%.[4]

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of the title compound.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] this compound serves as a highly versatile starting material for creating more complex, substituted pyrimidines.

Role as a Versatile Intermediate

The compound's value lies in its two distinct reactive sites:

-

The C2-Chloro group: This is the primary site for introducing diversity. It readily undergoes SNAr reactions with a vast range of nucleophiles (amines, thiols, alcohols), allowing for the attachment of various side chains and pharmacophores.

-

The C5-Nitro group: This group can be readily reduced to an amino group. This newly formed amine can then be further functionalized through acylation, alkylation, or formation of ureas, providing another vector for molecular elaboration.

This dual functionality allows for a logical and stepwise construction of complex molecules, a highly desirable feature in a drug discovery campaign.

Application in Kinase Inhibitor Synthesis

A significant application of pyrimidine-based compounds is in the development of kinase inhibitors for oncology.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Many potent kinase inhibitors feature a 2,4-diaminopyrimidine core, which serves as a "hinge-binding" motif, anchoring the drug molecule into the ATP-binding pocket of the target kinase.

This compound is an ideal precursor for such scaffolds. A typical synthetic strategy involves:

-

Displacement of the C2-chloride with a desired amine nucleophile.

-

Reduction of the C5-nitro group to an amine.

-

Further functionalization of the C5-amine to complete the synthesis of the target inhibitor.

This approach has been instrumental in the discovery of potent inhibitors for targets like Src and Abl kinases.[7]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[8][9] It may also cause respiratory irritation (H335).[8][9]

-

Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.[5]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined molecular structure, predictable reactivity, and straightforward synthesis make it an invaluable building block for researchers. Its continued use in the synthesis of next-generation therapeutics, particularly in the realm of targeted cancer therapy, underscores its significance in the field of drug discovery.

References

- 1. This compound | CAS 1920-66-7 [matrix-fine-chemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. 1920-66-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 1920-66-7 [chemicalbook.com]

- 5. This compound CAS#: 1920-66-7 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemical-label.com [chemical-label.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

2-Chloro-5-nitropyrimidin-4-amine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-nitropyrimidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features of this compound (CAS No: 1920-66-7; Molecular Formula: C₄H₃ClN₄O₂; Molecular Weight: 174.55 g/mol ).[1][2] As a pivotal building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. This document outlines the theoretical basis and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind expected spectral features, this guide serves as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction and Molecular Structure Analysis

This compound is a highly functionalized pyrimidine derivative. The strategic placement of an amine, a chloro group, and a potent electron-withdrawing nitro group on the pyrimidine core makes it a versatile intermediate for creating more complex molecular architectures. The accurate interpretation of its spectroscopic data is the cornerstone of quality control, ensuring the identity and purity of the material before its use in downstream applications.

The structural features—a single aromatic proton, two distinct nitrogen environments in the ring, an exocyclic primary amine, a nitro group, and a chlorine atom—each produce a unique and predictable spectroscopic signature. Understanding these signatures is key to validating the molecular structure.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of amine protons, making them more readily observable.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Proton (¹H) NMR Spectroscopy: Predicted Data

The rationale behind predicting the ¹H NMR spectrum lies in the unique electronic environment of each proton. The pyrimidine ring is inherently electron-deficient, and this effect is dramatically amplified by the attached chloro and nitro substituents.

-

H-6 Proton: The sole proton on the pyrimidine ring, H-6, is flanked by a carbon (C-5) bearing a strong electron-withdrawing nitro group and a ring nitrogen (N-1). This environment causes significant deshielding, shifting its resonance to a very low field. With no adjacent protons, its signal is expected to be a sharp singlet.

-

-NH₂ Protons: The two protons of the primary amine group are equivalent. Their signal typically appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent or trace water. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-6 | 8.5 - 9.0 | Singlet (s) | 1H | Strong deshielding from adjacent -NO₂ group and ring nitrogens. |

| -NH₂ | 7.0 - 8.5 (in DMSO-d₆) | Broad Singlet (br s) | 2H | Exchangeable protons; chemical shift is solvent and concentration dependent. |

Carbon-¹³ (¹³C) NMR Spectroscopy: Predicted Data

A proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon atoms in the pyrimidine ring. The chemical shifts are governed by the electronegativity of the attached atoms and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | 155 - 160 | Attached to electronegative Cl and two ring nitrogens. |

| C-4 | 158 - 163 | Attached to an amine group and two ring nitrogens. |

| C-5 | 120 - 128 | Attached to the electron-withdrawing nitro group. |

| C-6 | 145 - 155 | Aromatic CH carbon significantly deshielded by the ring structure and nitro group. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

-

Data Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹.

Interpretation of Key Vibrational Bands

The structure of this compound contains several IR-active functional groups that will give rise to characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3450 - 3250 | Two distinct bands (asymmetric and symmetric stretching), typically sharp to moderately broad. |

| N-O Asymmetric Stretch | Nitro Group (-NO₂) | 1560 - 1510 | Strong, sharp absorption. |

| N-O Symmetric Stretch | Nitro Group (-NO₂) | 1360 - 1310 | Strong, sharp absorption. |

| C=N / C=C Stretch | Pyrimidine Ring | 1620 - 1450 | Multiple bands of variable intensity, characteristic of the aromatic heterocyclic core. |

| C-Cl Stretch | Chloro Group (-Cl) | 800 - 600 | Moderate to strong absorption in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns.

Experimental Protocol: MS

-

Ionization: For a compound of this nature, Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule [M+H]⁺. Electron Ionization (EI) is a "harder" technique that produces the molecular ion (M⁺˙) and extensive fragmentation.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

Interpretation of Mass Spectrum

-

Molecular Ion and Isotopic Pattern: The most critical piece of information is the molecular ion peak. Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks:

-

The M⁺ peak corresponding to molecules containing ³⁵Cl.

-

The [M+2]⁺ peak corresponding to molecules containing ³⁷Cl. The intensity ratio of these two peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.

-

-

Protonated Molecule: In ESI-MS, the base peak is expected to be the protonated molecule, [M+H]⁺.[3]

-

Fragmentation: Under EI conditions, common fragmentation pathways for nitroaromatic compounds include the loss of nitro (-NO₂, loss of 46 Da) and nitroso (-NO, loss of 30 Da) groups.

Table 4: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z (Monoisotopic) | Notes |

|---|---|---|---|

| [M(³⁵Cl)+H]⁺ | [C₄H₄³⁵ClN₄O₂]⁺ | 175.0017 | Expected base peak in positive-mode ESI.[3] |

| [M(³⁷Cl)+H]⁺ | [C₄H₄³⁷ClN₄O₂]⁺ | 177.0017 | Isotopic peak, ~32% the intensity of the m/z 175 peak. |

| [M(³⁵Cl)]⁺˙ | [C₄H₃³⁵ClN₄O₂]⁺˙ | 173.9945 | Molecular ion in EI-MS. |

| [M(³⁷Cl)]⁺˙ | [C₄H₃³⁷ClN₄O₂]⁺˙ | 175.9945 | Isotopic molecular ion in EI-MS (~32% intensity). |

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic approach, where each technique provides a piece of the puzzle. The following workflow illustrates this logic.

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

The structural elucidation of this compound is straightforward when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR define the core carbon-hydrogen framework and substitution pattern. Infrared spectroscopy confirms the presence of the critical amine and nitro functional groups. Finally, mass spectrometry validates the molecular weight and unambiguously confirms the presence of a single chlorine atom through its characteristic isotopic signature. Together, these techniques provide a self-validating system for confirming the identity and ensuring the quality of this important chemical intermediate.

References

mass spectrum analysis of 2-Chloro-5-nitropyrimidin-4-amine

An In-Depth Technical Guide to the Mass Spectrum Analysis of 2-Chloro-5-nitropyrimidin-4-amine

Introduction: Elucidating the Molecular Blueprint

This compound is a substituted pyrimidine derivative of significant interest in synthetic chemistry, often serving as a versatile building block for more complex molecules in drug discovery and materials science. Its chemical structure, featuring a pyrimidine core, a chloro substituent, a nitro group, and an amine group, results in a unique and predictable behavior under mass spectrometric analysis. The molecular formula is C₄H₃ClN₄O₂ with a monoisotopic molecular weight of approximately 174.54 g/mol .[1][2][3]

This guide provides an in-depth analysis of the mass spectrometric profile of this compound, focusing on the fragmentation patterns observed under Electron Ionization (EI). As a self-validating system, the mass spectrum provides a molecular fingerprint, confirming not only the molecular weight but also the presence and arrangement of its key functional groups. This document is intended for researchers and drug development professionals who rely on mass spectrometry for unambiguous structural confirmation and purity assessment.

Section 1: Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule. This process reliably generates a molecular ion (M+•), which is the intact molecule with one electron removed, and a series of characteristic fragment ions. The fragmentation pattern is highly reproducible and serves as a definitive identifier for the compound's structure. The causality behind this is the molecule's tendency to break at its weakest bonds or to form the most stable resulting cations and neutral radical species. For this compound, the interplay between the electron-withdrawing nitro group, the electronegative chlorine atom, and the nitrogen-rich heterocyclic ring governs its fragmentation cascade.

Section 2: Experimental Workflow and Methodology

The acquisition of a clean, reproducible mass spectrum is predicated on a robust analytical method. A Gas Chromatography-Mass Spectrometry (GC-MS) system is well-suited for this compound, ensuring its separation from potential impurities before it enters the ion source.

Experimental Workflow

The logical flow for the analysis is a systematic progression from sample preparation to final data interpretation, ensuring accuracy and reproducibility at each stage.

Caption: Logical workflow for GC-MS analysis.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is designed to serve as a validated starting point for the analysis.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of high-purity acetone or ethyl acetate to achieve a final concentration of 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane, is recommended.[4]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Inlet: 250 °C, Splitless mode.

-

-

Mass Spectrometry (MS) Conditions:

Section 3: Mass Spectrum Interpretation and Fragmentation Analysis

The resulting mass spectrum is a rich source of structural information. The analysis begins with the identification of the molecular ion peak and proceeds to the elucidation of its fragmentation pathways.

The Molecular Ion (M+•): A Trustworthy Starting Point

The most critical feature for initial identification is the molecular ion peak. For this compound (C₄H₃ClN₄O₂), the molecular weight is ~174.5 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will exhibit a characteristic isotopic cluster for any chlorine-containing ion.[5]

-

M+• Peak: An intense peak will appear at m/z 174 , corresponding to the molecule containing the ³⁵Cl isotope.

-

M+2 Peak: A second peak will appear at m/z 176 , corresponding to the molecule with the ³⁷Cl isotope.

The trustworthiness of this signature is rooted in its predictable intensity ratio. The peak at m/z 176 will have an intensity approximately one-third (32.5%) that of the peak at m/z 174.[5][6] The observation of this 3:1 ratio for a pair of peaks separated by 2 m/z units is a definitive indicator of the presence of a single chlorine atom in the molecule.

Key Fragmentation Pathways

The high-energy molecular ion (m/z 174) is unstable and undergoes a cascade of fragmentation events, driven by the loss of stable neutral molecules or radicals. The primary fragmentation pathways are dictated by the nitro, chloro, and pyrimidine functionalities. Nitroaromatic compounds characteristically lose NO (30 u) or NO₂ (46 u).[7] Halogenated heterocycles can lose the halogen radical or undergo ring cleavage, often with the elimination of molecules like HCN (27 u).[8][9]

Caption: Predicted EI fragmentation pathways.

-

Primary Fragmentation: Loss of Nitrogen Dioxide (NO₂)

-

The most prominent fragmentation pathway for many nitroaromatic compounds is the cleavage of the C-NO₂ bond.[7][10] This results in the loss of a neutral NO₂ radical (46 u).

-

[M]+• → [M - NO₂]⁺ + NO₂•

-

This generates a significant fragment ion at m/z 128 (and its isotopic partner at m/z 130), corresponding to the 2-chloro-4-aminopyrimidinyl cation.

-

-

Primary Fragmentation: Loss of Chlorine (Cl)

-

Alpha-cleavage can result in the loss of the chlorine radical (35 u for ³⁵Cl).

-

[M]+• → [M - Cl]⁺ + Cl•

-

This pathway leads to a fragment ion at m/z 139 . This ion will not have a Cl isotopic pattern.

-

-

Secondary Fragmentation Pathways

-

The primary fragments undergo further decomposition. The ion at m/z 128 is a key intermediate.

-

Loss of HCN from m/z 128: Heterocyclic rings like pyrimidine often fragment via the loss of hydrogen cyanide (27 u).[8]

-

[m/z 128]⁺ → [C₃H₂ClN₂]⁺ + HCN

-

This produces a fragment ion at m/z 101 (and its isotopic partner at m/z 103).

-

-

Convergent Fragmentation: Multiple pathways can lead to the same stable fragment ion, reinforcing its peak intensity. The ion at m/z 93 can be formed via two routes:

-

From m/z 139 by loss of NO₂: [m/z 139]⁺ → [C₄H₃N₃]⁺ + NO₂•

-

From m/z 128 by loss of Cl: [m/z 128]⁺ → [C₄H₃N₃]⁺ + Cl•

-

-

Summary of Key Spectral Data

| m/z (³⁵Cl Isotope) | Proposed Neutral Loss | Formula of Ion | Proposed Structure/Identity |

| 174 | - | [C₄H₃ClN₄O₂]⁺ | Molecular Ion (M+•) |

| 139 | - Cl (35 u) | [C₄H₃N₄O₂]⁺ | Ion after chlorine loss |

| 128 | - NO₂ (46 u) | [C₄H₃ClN₃]⁺ | Base Peak (often); Ion after NO₂ loss |

| 101 | - NO₂, - HCN (73 u total) | [C₃H₂ClN₂]⁺ | Ion after NO₂ and HCN loss |

| 93 | - Cl, - NO₂ (81 u total) | [C₄H₃N₃]⁺ | Ion after both Cl and NO₂ loss |

Conclusion

The mass spectrum of this compound is a powerful analytical tool that provides a self-validating confirmation of its structure. The key diagnostic features are:

-

The molecular ion cluster at m/z 174/176 with a characteristic 3:1 intensity ratio , confirming the molecular weight and the presence of one chlorine atom.

-

A prominent fragment at m/z 128 , resulting from the characteristic loss of a nitro group (NO₂), a hallmark of nitroaromatic compounds.

-

Further fragmentation of the pyrimidine ring, notably through the loss of HCN, leading to ions such as m/z 101 .

By understanding these predictable fragmentation pathways, researchers can confidently identify this compound in complex reaction mixtures, assess its purity, and proceed with their synthetic and developmental objectives with a high degree of certainty.

References

- 1. This compound | CAS 1920-66-7 [matrix-fine-chemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. 1920-66-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of 2-Chloro-5-nitropyrimidin-4-amine

An In-Depth Technical Guide to the Synthesis, Characterization, and Crystal Structure of 2-Chloro-5-nitropyrimidin-4-amine

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of functional molecules. Its utility spans the pharmaceutical, agrochemical, and materials science sectors, where it acts as a foundational building block for more complex structures.[1][2] The strategic placement of its chloro, nitro, and amine functionalities on the pyrimidine core imparts a unique reactivity profile, making it highly valuable for chemical diversification. A thorough understanding of its three-dimensional structure is paramount for predicting its behavior in solid-state applications and for the rational design of new molecular entities. This guide provides a comprehensive overview of the synthesis, physicochemical characterization, and a detailed exploration of the anticipated , offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The introduction of specific substituents, such as halogens and nitro groups, can dramatically influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions. The nitro group, in particular, can act as both a pharmacophore and a precursor to the essential amine group through reduction.[3]

This compound (C₄H₃ClN₄O₂) is a prime example of such a functionalized intermediate. Its importance lies in its capacity for sequential, site-selective reactions: the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, while the nitro group at C5 can be reduced to an amine, opening pathways for further derivatization.[4] Elucidating its single-crystal X-ray structure is therefore not merely an academic exercise; it provides critical information on molecular conformation, packing, and the non-covalent interactions that govern its solid-state properties, which is essential for polymorphism screening, formulation development, and computational modeling.

Synthesis and Crystallization

The reliable synthesis and subsequent crystallization of this compound are the foundational steps for any further investigation. The most common and efficient synthetic route involves the selective amination of a dichlorinated precursor.

Synthetic Protocol: Selective Amination

The synthesis proceeds via the selective displacement of the more reactive C4 chlorine atom of 2,4-dichloro-5-nitropyrimidine with ammonia. The C4 position is more activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the ring nitrogens.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of dichloromethane (DCM, 400 mL), add 2,4-dichloro-5-nitropyrimidine (30 g, 154.36 mmol), aqueous ammonia (24 mL), and N,N-diisopropylethylamine (DIPEA, 37.2 mL). Cool the mixture to 0 °C in an ice bath.[1]

-

Causality Check (Expertise): DIPEA is employed as a non-nucleophilic organic base. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Unlike ammonia, its steric bulk prevents it from competing as a nucleophile, thereby maximizing the yield of the desired product. Maintaining the temperature at 0 °C is crucial to control the reaction's exothermicity and to ensure high regioselectivity for the C4 position over the C2 position.

-

Reaction Execution: Stir the reaction mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Work-up and Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the solid by filtration and wash it with cold DCM to remove any unreacted starting material and soluble byproducts.

-

Purification: The collected solid is dried under vacuum to yield this compound as a yellow to brown solid (Typical Yield: ~92%).[1][5] The product can be further purified by recrystallization if necessary.

Protocol for Single Crystal Growth

Obtaining crystals of sufficient quality for Single-Crystal X-ray Diffraction (SC-XRD) is critical. This often requires screening various solvents and techniques.

Experimental Protocol:

-

Solvent Selection: Dissolve a small amount of the purified compound (~5 mg) in a minimal volume of a polar solvent in which it is soluble with gentle heating (e.g., chloroform, ethyl acetate).

-

Slow Evaporation: Place the solution in a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

-

Anti-Solvent Diffusion (Alternative): Alternatively, in a solution of the compound, carefully layer a less polar "anti-solvent" in which the compound is insoluble (e.g., cyclohexane or hexane).[6] Crystals will form at the interface over several days.

-

Crystal Harvesting: Once well-formed, single crystals are carefully selected under a microscope and mounted on a goniometer head for diffraction analysis.[7]

Physicochemical and Spectroscopic Profile

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

General Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClN₄O₂ | [2][8] |

| Molecular Weight | 174.55 g/mol | [2][8] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 221-226 °C | [1][8] |

| Solubility | Slightly soluble in water | [1][8] |

| Storage | 2–8 °C under inert gas | [1][8] |

Spectroscopic Analysis

-

Mass Spectrometry (MS): LC-MS analysis in ESI+ mode is expected to show a prominent peak at m/z 175.0, corresponding to the protonated molecule [M+H]⁺.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by distinct absorption bands. Key expected peaks include N-H stretching vibrations for the amine group (~3300-3400 cm⁻¹), asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1550 cm⁻¹ and 1350 cm⁻¹, respectively, and C=N/C=C stretching of the pyrimidine ring (~1600-1400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see a singlet for the C6-H proton on the pyrimidine ring. A broad singlet corresponding to the two protons of the amino (-NH₂) group would also be visible.

-

¹³C NMR: The spectrum would show four distinct carbon signals corresponding to the four unique carbon atoms in the pyrimidine ring, with chemical shifts influenced by their respective substituents.

-

Crystal Structure Analysis

Methodology: Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3]

Experimental Workflow:

-

Data Collection: A suitable single crystal is mounted and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes atomic thermal vibrations, leading to a higher quality diffraction pattern.[10] Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

-

Validation: The final structural model is validated using metrics such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.

Caption: Experimental workflow for crystal structure determination.

Predicted Crystallographic and Geometric Parameters

The following table outlines the parameters that would be reported from a successful SC-XRD experiment.

| Parameter | Expected Data Type / Value |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| a, b, c (Å) | Unit cell lengths |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Calculated from formula and unit cell volume |

| Final R indices [I>2σ(I)] | R₁ and wR₂ values (indicators of fit) |

| Goodness-of-fit (S) | Should be close to 1.0 |

Molecular Geometry and Intermolecular Interactions

The molecular structure is defined by the pyrimidine ring, which is expected to be largely planar. The nitro group will likely be slightly twisted out of the plane of the ring to minimize steric hindrance.

The crystal packing will be dominated by a network of intermolecular hydrogen bonds, which are crucial for the stability of the lattice.

-

N-H···O Hydrogen Bonds: The amine group (-NH₂) is an excellent hydrogen bond donor. It will form strong hydrogen bonds with the oxygen atoms of the nitro group (-NO₂) of an adjacent molecule.

-

N-H···N Hydrogen Bonds: The amine group can also donate a hydrogen bond to one of the nitrogen atoms of the pyrimidine ring of a neighboring molecule.

These interactions create a self-validating, robust supramolecular architecture. It is also possible that weaker C-H···O or C-H···Cl interactions and π-π stacking between the electron-deficient pyrimidine rings contribute to the overall crystal packing.

Caption: Key intermolecular hydrogen bonds stabilizing the crystal lattice.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile chemical intermediate. This guide has detailed the robust protocols for its synthesis and characterization, providing a framework for its reliable production and quality control. While a publicly deposited crystal structure remains to be published, we have outlined the definitive experimental workflow for its determination and provided an expert prediction of its key structural features, including the dominant hydrogen bonding networks that dictate its solid-state architecture. For professionals in drug development and materials science, this structural insight is critical for understanding solid-state properties, guiding derivatization strategies, and enabling advanced computational studies. The elucidation and deposition of this crystal structure would be a valuable contribution to the chemical and crystallographic communities.

References

- 1. This compound CAS#: 1920-66-7 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 1920-66-7 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1920-66-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Chloro-5-nitropyrimidin-4-amine: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitropyrimidin-4-amine is a key heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the pyrimidine core substituted with an amino, a chloro, and a nitro group, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth exploration of its nomenclature, chemical properties, and synthetic methodologies, offering a critical resource for researchers engaged in the design and development of novel therapeutics.

Nomenclature and Structural Elucidation

The systematic naming and identification of chemical compounds are paramount for unambiguous scientific communication. This compound is known by several synonyms and identifiers, which can sometimes lead to confusion. A clear understanding of its structure is the foundation for comprehending its reactivity and potential applications.

Chemical Structure

The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. The substituents on this ring dictate its chemical personality.

Figure 1: Chemical structure of this compound with atom numbering.

Synonyms and Identifiers

The compound is registered under various names and codes in chemical databases and commercial catalogs. Understanding these alternatives is crucial for effective literature searches and procurement.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | N/A |

| Synonym | 4-AMINO-2-CHLORO-5-NITROPYRIMIDINE | [1] |

| Synonym | 2-CHLORO-5-NITRO-4-PYRIMIDINAMINE | [1] |

| Synonym | 4-Pyrimidinamine, 2-chloro-5-nitro- | [1] |

| Synonym | 2-Chloro-5-nitro-6-aminopyrimidine | [1] |

| Synonym | 2-Chloro-5-nitropyrimidine-4-amine | [1] |

| CAS Number | 1920-66-7 | [1][2] |

| Molecular Formula | C4H3ClN4O2 | [1] |

| Molecular Weight | 174.55 g/mol | [1] |

It is critical to distinguish this compound from its pyridine analogue, 2-Chloro-5-nitropyridin-4-amine (CAS No. 2604-39-9), which has a different heterocyclic core.[3][4] While structurally similar, their reactivities and biological activities can differ significantly.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing experimental conditions, including solvent selection and reaction temperature.

| Property | Value | Source |

| Melting Point | 221-226 °C | [1] |

| Boiling Point | 446.0±25.0 °C (Predicted) | [1] |

| Density | 1.712±0.06 g/cm3 (Predicted) | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Water Solubility | Slightly soluble | [1][2] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |

Synthesis and Reactivity

The synthesis of 2-chloro-4-amino-5-nitropyrimidine is a key process for its utilization in further chemical transformations. A common synthetic route involves the reaction of 2,4-dichloro-5-nitropyrimidine with ammonia.

General Synthetic Protocol

The following is a representative procedure for the synthesis of this compound:

-

A solution of 2,4-dichloro-5-nitropyrimidine (30 g, 154.36 mmol) is prepared in a suitable solvent like dichloromethane (DCM).

-

This solution is slowly added dropwise to a mixed solution of DCM (400 mL) containing aqueous ammonia (NH3·H2O, 24 mL) and N,N-diisopropylethylamine (DIPEA, 37.2 mL).

-

The reaction mixture is stirred continuously at 0 °C for 1 hour.

-

The resulting solid is collected by filtration and dried to yield the target product.[2]

This reaction selectively substitutes one of the chloro groups with an amino group, a common transformation in pyrimidine chemistry. The resulting product is often obtained as a yellow solid.[2]

Figure 2: A typical experimental workflow for the synthesis of this compound.

Applications in Drug Discovery

The structural motifs present in this compound make it an attractive starting material for the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The chloro and nitro groups can be readily modified, allowing for the exploration of a diverse chemical space. For instance, the chloro group can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, which can then be further functionalized.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate in the synthesis of complex, biologically active molecules. A thorough understanding of its nomenclature, properties, and reactivity is essential for its effective utilization in research and development. This guide provides a foundational overview to aid scientists and researchers in their endeavors to develop the next generation of therapeutics.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-nitropyrimidin-4-amine

Introduction: Understanding the Context of 2-Chloro-5-nitropyrimidin-4-amine in Research and Development

This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and other functional organic compounds.[1] Its utility stems from the reactive nature of its chloro and nitro substituents, which allow for further chemical modifications. As a key building block in medicinal chemistry and drug development, a thorough understanding of its safe handling is paramount for any researcher or scientist working with this compound. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety protocols and an understanding of its chemical properties.

Chapter 1: Hazard Identification and Risk Assessment

A foundational aspect of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound presents several health risks that necessitate careful handling.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[2] this compound is classified with the following hazards:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[3] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[3] | |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation[3] | |

| Respiratory Sensitization | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[3] | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation[3] |

It is important to note that GHS classifications can vary slightly between suppliers.

The "Why" Behind the Hazards: A Mechanistic Perspective

The toxicity of many nitroaromatic compounds is linked to the bioreduction of the nitro group.[4][5] This process can lead to the formation of reactive intermediates that can cause cellular damage. While the specific toxicology of this compound is not extensively detailed in publicly available literature, the general mechanism for related compounds involves the enzymatic reduction of the nitro group to form nitroso and hydroxylamine intermediates. These intermediates can react with cellular macromolecules, leading to toxicity.[6] The irritant properties of the compound are likely due to its chemical reactivity and ability to interact with biological tissues.

Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent exposure controls are necessary to ensure the safety of laboratory personnel. A multi-layered approach, combining engineering controls and personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[7]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

-

Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[8]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Item and Specifications | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[7] | Protects against splashes of the chemical and its solutions, as well as airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[9][10] | Prevents skin contact. The specific glove type should be chosen based on the solvent being used and the breakthrough time of the glove material. |

| Body Protection | A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron.[11] | Protects skin and clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills.[11] | Provides an additional layer of protection against inhalation, especially in situations where engineering controls may not be sufficient. |

Chapter 3: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is fundamental to a safe laboratory environment.

Prudent Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.

-

Weighing: Weigh the compound in a fume hood, using a disposable weigh boat or by taring a container.

-

Solution Preparation: Add solvents to the solid slowly and in a controlled manner to prevent splashing.

-

Reaction Setup: All reactions involving this compound should be set up in a fume hood.

-

Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

-

Container: Keep the container tightly closed.[12]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[12] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2–8 °C.[12][13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

Disposal of this compound and Contaminated Waste

As a halogenated nitroaromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[14][15]

-

Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[15]

-

Disposal Method: The primary method of disposal is through a licensed hazardous waste disposal company, typically via high-temperature incineration.[16][17]

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Chapter 4: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[18]

Spill Response

A prompt and well-executed response to a spill is essential to prevent further exposure and contamination.

-

Small Spills:

-

Alert others in the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[19]

-

Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[20]

-

Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

-

Large Spills:

-

Evacuate the area immediately.[18]

-

Alert your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Chapter 5: Experimental Workflow Visualization

To provide a clear and actionable guide for researchers, the following workflow diagram outlines the key steps for the safe handling of this compound, from receipt of the chemical to the disposal of waste.

Caption: Workflow for the safe handling of this compound.

Conclusion: Fostering a Culture of Safety

This compound is an invaluable tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to the responsibility of handling it with the utmost care. By understanding its hazards, implementing robust engineering and administrative controls, and diligently using personal protective equipment, researchers can safely harness the synthetic potential of this compound. This guide serves as a technical resource to empower scientists and drug development professionals to work safely and effectively, fostering a laboratory environment where scientific advancement and a culture of safety are mutually reinforcing.

References

- 1. This compound | 1920-66-7 [chemicalbook.com]

- 2. GHS hazard pictograms [stoffenmanager.com]

- 3. chemical-label.com [chemical-label.com]

- 4. scielo.br [scielo.br]

- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 9. Chemical Resistant Gloves | Ansell USA [ansell.com]

- 10. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. This compound CAS#: 1920-66-7 [m.chemicalbook.com]

- 13. lookchem.com [lookchem.com]

- 14. uakron.edu [uakron.edu]

- 15. bucknell.edu [bucknell.edu]

- 16. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]

- 17. ethz.ch [ethz.ch]

- 18. Basic Emergency Procedures Hazardous Materials Spill or Release [ors.od.nih.gov]

- 19. students.umw.edu [students.umw.edu]

- 20. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

A Technical Guide for Researchers: Sourcing and Qualification of 2-Chloro-5-nitropyrimidin-4-amine

Introduction

2-Chloro-5-nitropyrimidin-4-amine (CAS No. 1920-66-7) is a pivotal heterocyclic building block in modern medicinal chemistry.[1] Its unique electronic and structural features—a pyrimidine core functionalized with a reactive chlorine atom, an amino group, and a nitro group—make it an exceptionally versatile intermediate for synthesizing a diverse range of complex molecules.[2] Notably, this compound is a frequently utilized precursor in the development of targeted therapeutics, particularly kinase inhibitors for oncology.[3][4][5] The strategic placement of its functional groups allows for sequential, regioselective reactions, such as nucleophilic aromatic substitution (SNAr) and cross-coupling, enabling the rapid construction of molecular libraries for drug discovery.

Given its critical role, the quality and reliability of the this compound supply are paramount to the success of research and development campaigns. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the supplier landscape, establish stringent quality control measures, and ensure the seamless integration of this key intermediate into their synthetic workflows.

Chapter 1: Supplier Landscape and Evaluation Metrics

Sourcing high-quality starting materials is the foundation of reproducible and successful chemical synthesis. The market for this compound includes a range of suppliers, from large, well-known chemical conglomerates to smaller, specialized boutique firms. A preliminary survey of the market reveals several potential vendors.

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Representative Purity | Available Quantities | Notes |

| Thermo Fisher Scientific (Alfa Aesar) | ≥97% | Gram to multi-gram scale | Often provides detailed product information and documentation.[6] |

| ChemScene | ≥96% | Milligram to gram scale | A common source for bioactive small molecules and building blocks.[7] |

| Matrix Fine Chemicals | 97% | Small and large quantities available upon request | Supplier of a wide range of chemical products.[1] |

| Alfa Chemistry | 95% | Research and industrial quantities | ISO 9001:2015 certified supplier.[8] |

| American Custom Chemicals Corporation | Custom | Gram scale | Provides various chemical intermediates.[9] |

Disclaimer: This table is a representative sample and not an exhaustive list or endorsement. Researchers should conduct their own due diligence.

Beyond catalog availability and price, a robust supplier vetting process is crucial. The following workflow outlines a systematic approach to qualifying a new supplier for this critical reagent.

References

- 1. This compound | CAS 1920-66-7 [matrix-fine-chemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-chloro-5-nitropyrimidine, 97% | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-chloro-5-nitropyrimidine suppliers USA [americanchemicalsuppliers.com]

- 9. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-5-nitropyrimidin-4-amine

Abstract

This comprehensive guide details the regioselective synthesis of 2-Chloro-5-nitropyrimidin-4-amine, a valuable building block in medicinal chemistry and drug development, from 2,4-dichloro-5-nitropyrimidine. This document provides an in-depth analysis of the underlying Nucleophilic Aromatic Substitution (SNAr) mechanism, a field-proven, step-by-step experimental protocol, and a complete characterization data summary. Furthermore, this guide includes critical safety and handling procedures to ensure operational excellence and laboratory safety. This application note is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Strategic Importance of this compound

Substituted pyrimidines are a cornerstone of modern pharmacology, forming the core scaffold of numerous therapeutic agents. The title compound, this compound, is a key intermediate, offering three distinct points for molecular diversification: the chloro, nitro, and amine functionalities. The strategic placement of these groups allows for sequential and selective reactions, making it a highly sought-after precursor in the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapies.

The synthesis from 2,4-dichloro-5-nitropyrimidine is a classic example of a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. Understanding the principles that govern this selectivity is paramount for achieving high yields and purity, thereby streamlining the drug discovery process.

Mechanistic Insight: Achieving Regioselectivity in SNAr Reactions

The selective substitution of the C4 chlorine atom over the C2 chlorine is a direct consequence of the electronic properties of the pyrimidine ring, which is significantly influenced by the presence of the electron-withdrawing nitro group at the C5 position.

The reaction proceeds via a two-step addition-elimination mechanism. The first and rate-determining step is the nucleophilic attack of ammonia on one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent step is the rapid elimination of the chloride ion to restore aromaticity.

The key to the observed C4 regioselectivity lies in the superior stability of the Meisenheimer complex formed upon attack at the C4 position. The negative charge of this intermediate can be delocalized not only onto the ring nitrogen atoms but also, and most importantly, onto the oxygen atoms of the para-nitro group. This extended conjugation provides significant resonance stabilization, lowering the activation energy for the C4-attack pathway compared to the C2-attack pathway, where the nitro group is in a meta-position and cannot participate in resonance delocalization of the negative charge.

dot digraph "SNAr Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

} "Causality of C4 Regioselectivity"

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to the specified conditions is critical for reproducibility.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |

| 2,4-dichloro-5-nitropyrimidine | 49845-33-2 | 193.98 g/mol | 30.0 g | 154.7 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 400 mL | - |

| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.04 g/mol | 24 mL | ~380 |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 37.2 mL | 216.5 |

Equipment

-

Three-neck round-bottom flask (1 L) equipped with a magnetic stirrer, dropping funnel, and thermometer.

-

Ice-water bath.

-

Büchner funnel and vacuum flask.

-

Standard laboratory glassware for work-up.

-

Rotary evaporator.

Step-by-Step Procedure

-

Reaction Setup and Cooling: In a 1 L three-neck round-bottom flask, place 400 mL of dichloromethane (DCM). Begin stirring and cool the flask in an ice-water bath to an internal temperature of 0°C.

-

Addition of Ammonia and Base: To the cooled DCM, add 24 mL of aqueous ammonia followed by the slow addition of 37.2 mL of N,N-Diisopropylethylamine (DIPEA). Maintain the temperature at 0°C.

-

Substrate Addition: In a separate beaker, dissolve 30.0 g (154.7 mmol) of 2,4-dichloro-5-nitropyrimidine. This solution should be added dropwise to the stirred reaction mixture over a period of 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction Monitoring: Stir the resulting mixture vigorously at 0°C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Product Isolation and Purification: Upon completion, the product precipitates as a yellow solid. Isolate the solid by vacuum filtration using a Büchner funnel.[1] Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then cold DCM (2 x 30 mL) to remove unreacted starting materials and salts.

-

Drying: Dry the collected solid under vacuum at 40-50°C to a constant weight. The expected yield is approximately 25 g (92%).[1]

-

Recrystallization (Optional): For obtaining material of higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

| Property | Expected Value |

| Appearance | Yellow Solid |

| Molecular Formula | C₄H₃ClN₄O₂ |

| Molecular Weight | 174.54 g/mol |

| Melting Point | 224-226 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.85 (s, 1H, pyrimidine-H), 8.30 (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 158.0, 155.5, 148.0, 125.0 |